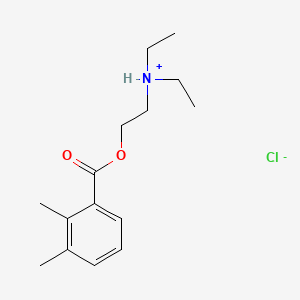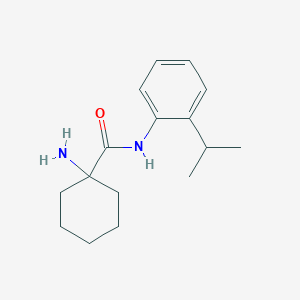![molecular formula C28H48O6 B13790448 (7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epibrassinolide is a type of brassinosteroid, a naturally occurring plant hormone. It was first discovered in 1979 as a growth-promoting substance in rape pollen and has since been found in various other plant organs . Epibrassinolide plays a crucial role in plant development, regulating cell elongation and division, and improving plant functions under stress conditions such as salt and nickel stress .
Métodos De Preparación
Epibrassinolide can be synthesized through several methods. One common synthetic route starts from ergosterol, which undergoes methyl sulfonylation and hydrolysis to form an intermediate. This intermediate is then oxidized using osmium tetroxide/inter-chloro benzoic acid peroxide, followed by reduction, rearrangement, dihydroxylation, and lactonization to yield epibrassinolide . This method is advantageous for industrial production due to its convenience and low pollution .
Análisis De Reacciones Químicas
Epibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include osmium tetroxide, inter-chloro benzoic acid peroxide, and chromium trioxide/pyridine . The major products formed from these reactions are intermediates that eventually lead to the final product, epibrassinolide .
Aplicaciones Científicas De Investigación
Epibrassinolide has a wide range of scientific research applications. In agriculture, it is used to enhance plant growth and stress tolerance. For example, it has been shown to improve drought tolerance in tobacco and grapevine by enhancing antioxidant defense systems and regulating carbon and nitrogen assimilation . In biology, epibrassinolide is used to study plant hormone signaling pathways and stress responses .
Mecanismo De Acción
Epibrassinolide exerts its effects by binding to specific receptors on the cell surface, initiating a signal transduction pathway that leads to the activation of various genes involved in growth and stress responses . This pathway includes the activation of transcription factors such as BRASSINAZOLE RESISTANCE 1 and BRI1-EMS SUPPRESSOR 1, which regulate the expression of thousands of genes . Epibrassinolide also enhances the activity of antioxidant enzymes, protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Epibrassinolide is similar to other brassinosteroids such as brassinolide and 28-homobrassinolide. These compounds share similar structures and functions, but epibrassinolide is unique in its ability to enhance stress tolerance and improve plant growth under various environmental conditions . Other similar compounds include 24-epibrassinolide and 28-homobrassinolide, which are also widely used in physiological and molecular studies .
Propiedades
Fórmula molecular |
C28H48O6 |
|---|---|
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one |
InChI |
InChI=1S/C28H48O6/c1-13(2)14(3)23(30)24(31)15(4)27-22-21(19-12-17(29)9-10-18(19)16(5)34-27)26(33)25(32)20-8-7-11-28(20,22)6/h13-16,18-27,30-33H,7-12H2,1-6H3/t14-,15?,16+,18-,19?,20?,21?,22?,23-,24-,25-,26+,27-,28+/m1/s1 |
Clave InChI |
LUGSJEJPERVCLF-WHOSKGJOSA-N |
SMILES isomérico |
C[C@H]1[C@H]2CCC(=O)CC2C3[C@@H]([C@@H](C4CCC[C@@]4(C3[C@H](O1)C(C)[C@H]([C@@H]([C@H](C)C(C)C)O)O)C)O)O |
SMILES canónico |
CC1C2CCC(=O)CC2C3C(C(O1)C(C)C(C(C(C)C(C)C)O)O)C4(CCCC4C(C3O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)

![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
